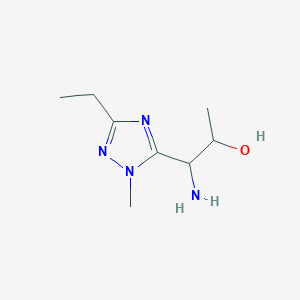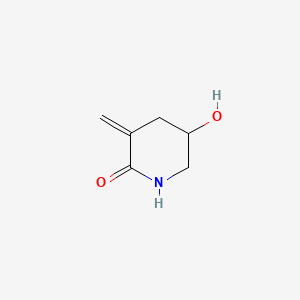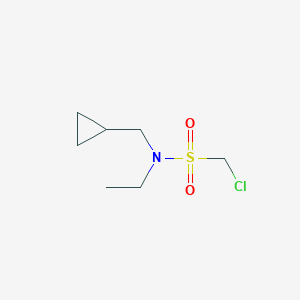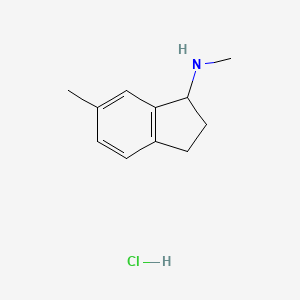
1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-1-methyl-1h-1,2,4-triazole with an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Analyse Des Réactions Chimiques
1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The triazole ring is known to interact with metal ions and other biomolecules, which can modulate various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be compared with other triazole derivatives, such as:
3-Amino-1,2,4-triazole: Known for its herbicidal properties.
1,2,4-Triazole-3-thiol: Used in the synthesis of pharmaceuticals and agrochemicals.
1,2,4-Triazole-3-carboxylic acid: Utilized in the development of various drugs.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
1343223-65-3 |
|---|---|
Formule moléculaire |
C8H16N4O |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1-amino-1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H16N4O/c1-4-6-10-8(12(3)11-6)7(9)5(2)13/h5,7,13H,4,9H2,1-3H3 |
Clé InChI |
GFMFUNGKQLCPPT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=N1)C(C(C)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)

![2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13482285.png)
![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)

amine](/img/structure/B13482294.png)



![6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13482316.png)
